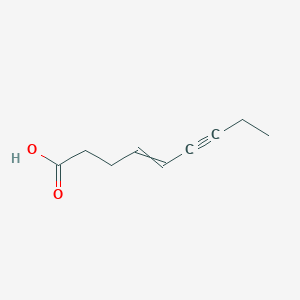![molecular formula C20H30Si2 B14375450 [(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane) CAS No. 90745-13-4](/img/structure/B14375450.png)
[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is an organosilicon compound that features a biphenyl core substituted with a methyl group and two trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-Methyl-1,1’-biphenyl} + \text{2 (Trimethylsilyl chloride)} \rightarrow \text{[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane)} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ could yield a biphenyl derivative with hydroxyl groups, while reduction with LiAlH₄ could produce a fully reduced biphenyl compound.
科学的研究の応用
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into the potential biological activities of this compound and its derivatives, including their use as pharmaceuticals or bioactive agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
作用機序
The mechanism by which [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The biphenyl core provides a rigid, planar structure that can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Methyl-1,1’-biphenyl: This compound lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl-substituted biphenyls: These compounds have similar structural features but may differ in the position and number of trimethylsilyl groups.
Uniqueness
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is unique due to the combination of a methyl-substituted biphenyl core and two trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
90745-13-4 |
|---|---|
分子式 |
C20H30Si2 |
分子量 |
326.6 g/mol |
IUPAC名 |
trimethyl-[[2-(2-methylphenyl)phenyl]-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)20(21(2,3)4)22(5,6)7/h8-15,20H,1-7H3 |
InChIキー |
XKDPOWVTJAAHMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


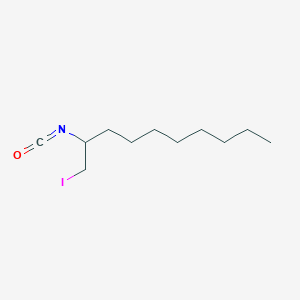
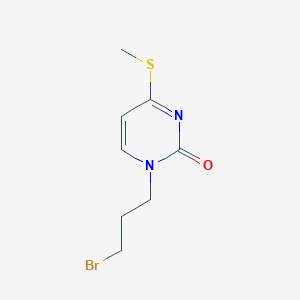

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)

![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
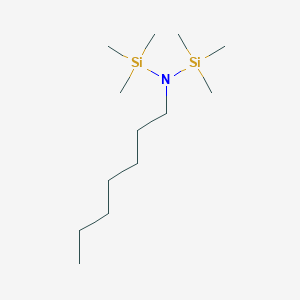

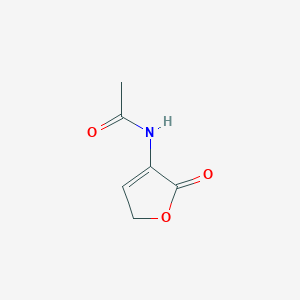


![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
